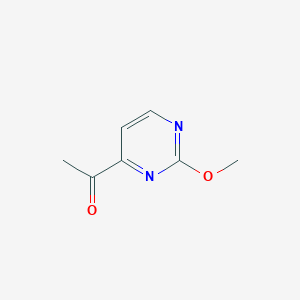

1-(2-Methoxypyrimidin-4-yl)ethanone

Description

Foundational Significance in Heterocyclic Organic Chemistry

Heterocyclic compounds, which incorporate at least one atom other than carbon within a ring structure, are a cornerstone of organic chemistry and are particularly prominent in medicinal chemistry. nih.gov The pyrimidine (B1678525) scaffold, a six-membered ring with two nitrogen atoms, is a key structural motif in numerous biologically active molecules, including nucleic acids. nih.govevitachem.com The presence of the methoxy (B1213986) and acetyl groups on the pyrimidine ring of 1-(2-Methoxypyrimidin-4-yl)ethanone provides multiple reactive sites, allowing for a variety of chemical transformations. This makes it a valuable tool for chemists seeking to create diverse libraries of compounds for screening and development. evitachem.com

Role as a Synthetic Precursor for Advanced Chemical Structures

The true value of this compound in the research community lies in its role as a versatile starting material. evitachem.com The acetyl group can undergo a wide range of reactions, such as condensation, reduction, and substitution, to introduce new functional groups and build more complex molecular architectures. evitachem.com Similarly, the methoxy group can be a target for nucleophilic substitution, further expanding the synthetic possibilities. evitachem.com

This adaptability has been exploited to synthesize a variety of advanced chemical structures. For instance, it serves as a key intermediate in the creation of substituted pyrimidines, which are then incorporated into larger, more complex molecules with potential therapeutic properties. Research has demonstrated its utility in the synthesis of compounds investigated for their potential in treating a range of diseases. evitachem.com

Below is a table summarizing some of the key reactions that this compound can undergo, highlighting its versatility as a synthetic precursor.

| Reaction Type | Reagents | Product Type |

| Condensation | Aldehydes or ketones | Imines or other nitrogen-containing heterocycles |

| Reduction | Sodium borohydride (B1222165) | Alcohols |

| Acetylation | Acetic anhydride, acetyl chloride | More complex derivatives |

| Nucleophilic Substitution | Various nucleophiles | Substituted pyrimidines |

Evolution of Research Interests and Key Areas

Initial research involving this compound and similar pyrimidine derivatives was largely focused on exploring their fundamental reactivity and developing synthetic methodologies. Over time, as the understanding of its chemical behavior grew, research interests have shifted towards more specific and application-driven areas.

A significant area of focus has been its application in medicinal chemistry. evitachem.com The pyrimidine core is a well-established pharmacophore, and the ability to readily modify the substituents on this compound allows for the systematic exploration of structure-activity relationships. This has led to its use in the development of compounds targeting a variety of biological pathways. chemimpex.com

Furthermore, the unique electronic properties of the pyrimidine ring have also attracted interest in the field of materials science. Researchers are exploring the potential of pyrimidine-containing compounds in the development of novel organic materials with specific optical or electronic properties. chemimpex.com

The table below provides an overview of the key research areas that have utilized this compound and related pyrimidine structures.

| Research Area | Focus of Investigation |

| Medicinal Chemistry | Synthesis of potential therapeutic agents, including anticancer and antiviral compounds. evitachem.comchemimpex.com |

| Agrochemicals | Development of new pesticides and herbicides. chemimpex.com |

| Materials Science | Creation of specialty materials, such as coatings and polymers with enhanced properties. chemimpex.com |

| Biochemical Research | Studies on enzyme inhibition and receptor binding to understand metabolic processes. chemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxypyrimidin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5(10)6-3-4-8-7(9-6)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHUTIHCBGJDDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=NC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858639 | |

| Record name | 1-(2-Methoxypyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393547-32-4 | |

| Record name | 1-(2-Methoxypyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 1 2 Methoxypyrimidin 4 Yl Ethanone

De Novo Synthesis and Core Pyrimidine (B1678525) Formation

De novo synthesis is a fundamental approach where the pyrimidine ring is constructed from simpler, non-cyclic starting materials. This strategy offers the flexibility to introduce desired substituents at specific positions during the ring formation process.

The construction of the pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of heterocyclic chemistry. umich.edumdpi.com The most common and versatile method for pyrimidine synthesis is the condensation reaction between a compound containing an amidine functionality and a 1,3-dielectrophilic component, such as a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov

This process, often referred to as the Principal Synthesis, involves the formation of two new carbon-nitrogen bonds to close the ring. The reaction is typically carried out under basic or acidic conditions, depending on the specific substrates. mdpi.com In the context of 1-(2-methoxypyrimidin-4-yl)ethanone, this would involve a precursor that can provide the C4-C5-C6 fragment of the ring, while another precursor provides the N1-C2-N3 fragment. microbenotes.com

Table 1: Common Precursors for De Novo Pyrimidine Synthesis

| Ring Fragment | Precursor Examples |

|---|---|

| N1-C2-N3 | Urea, Thiourea, Guanidine, Amidines (e.g., O-Methylisourea) |

This table illustrates common building blocks used in the de novo synthesis of pyrimidine rings.

The 2-methoxy group is a key feature of the target molecule. This substituent can be introduced in two main ways during a de novo synthesis. One method involves using a precursor that already contains the methoxy (B1213986) group. O-Methylisourea is an ideal reagent for this purpose, as it provides the N-C-N backbone with the methoxy group already attached to what will become the C2 position of the pyrimidine ring. ontosight.ai

Alternatively, a more common industrial approach involves synthesizing a 2-halopyrimidine or a pyrimidin-2-one intermediate first. The methoxy group is then introduced via a nucleophilic substitution reaction. For instance, a 2-chloropyrimidine (B141910) derivative can be readily converted to the 2-methoxy derivative by treatment with sodium methoxide (B1231860) in methanol. ontosight.ai This post-cyclization functionalization is often high-yielding and efficient.

The regiospecific placement of the ethanone (B97240) (acetyl) group at the C4 position is critical. In a de novo synthesis, this is typically achieved by selecting a 1,3-dicarbonyl precursor that will dictate the substitution pattern of the final pyrimidine. A logical choice for synthesizing this compound would be a derivative of acetylacetone (B45752) where one of the carbonyl groups is more reactive or has been modified.

For instance, the condensation of O-methylisourea with acetylacetone (2,4-pentanedione) could potentially lead to a mixture of isomers. To achieve regiospecificity, a precursor like 1,1,3,3-tetramethoxypropane (B13500) can be hydrolyzed to malondialdehyde in situ, which can then be selectively acetylated, or more commonly, a β-ketoaldehyde or a protected equivalent is used. A more direct and controlled approach involves using a precursor such as 3-oxo-2-(ethoxymethylene)butanal or a similar activated enone, which reacts unambiguously with the amidine to place the acetyl group at the desired C4 position.

Post-Synthetic Modifications and Derivatization Reactions of this compound

Once this compound is synthesized, it can serve as a scaffold for further chemical transformations. These modifications can target either the ethanone side chain or the pyrimidine ring itself.

The methyl group of the ethanone moiety is susceptible to electrophilic substitution at the α-carbon. A common and useful reaction is α-halogenation. mdpi.com This reaction is typically catalyzed by acid and proceeds through an enol intermediate. libretexts.orglibretexts.org

The mechanism involves the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. A base (such as water or the solvent) then removes an α-proton to form a nucleophilic enol. This enol then attacks an electrophilic halogen (e.g., Br₂, Cl₂). libretexts.org Subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the α-halo-ketone. The resulting 1-(2-methoxypyrimidin-4-yl)-2-haloethanone is a valuable intermediate for further synthesis, as the halogen atom is a good leaving group for nucleophilic substitution reactions. rsc.org

Table 2: Reagents for Alpha-Halogenation of Ketones

| Halogen | Common Reagent | Solvent |

|---|---|---|

| Bromine | Br₂ | Acetic Acid |

| Chlorine | Cl₂ | Acetic Acid |

| Iodine | I₂ | Acetic Acid |

This table presents common reagents used for the halogenation of the α-carbon of ketone groups.

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C4 or C6 positions. libretexts.orglumenlearning.com While the parent compound, this compound, does not have an obvious leaving group on the ring, a related precursor such as 4-chloro-2-methoxypyrimidine (B1581192) could undergo SNAr.

The SNAr mechanism is a two-step process:

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.comyoutube.com The negative charge is delocalized over the pyrimidine ring and, importantly, onto the nitrogen atoms.

Elimination: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored. youtube.com

The presence of the electron-withdrawing ethanone group at C4 would further activate a leaving group at C6 (and vice versa) towards nucleophilic attack. This pathway allows for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, onto the pyrimidine core. elsevierpure.com

Palladium-Catalyzed Cross-Coupling Strategies with Pyrimidinyl Substrates (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the Suzuki-Miyaura coupling is a prominent example used in the synthesis of pyrimidine derivatives. nih.govrsc.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. nih.govlibretexts.org The versatility, mild reaction conditions, and commercial availability of a wide range of boronic acids make the Suzuki-Miyaura reaction a preferred method for creating substituted pyrimidines. rsc.orgresearchgate.net

In the context of synthesizing derivatives related to this compound, a common strategy involves the use of a pyrimidine core functionalized with a leaving group, such as a halogen, which can then be coupled with a suitable boronic acid. For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been demonstrated to yield 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines. mdpi.com The efficiency of these reactions can be influenced by the electronic nature of the boronic acid, with electron-rich boronic acids often providing better yields. mdpi.com

The choice of catalyst is critical for a successful Suzuki-Miyaura reaction. sigmaaldrich.com Palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly employed. mdpi.comnih.gov The development of specialized ligands has further expanded the scope and efficiency of these couplings. For example, the use of bulky and electron-rich phosphine (B1218219) ligands like RuPhos has been shown to be effective in certain challenging cross-coupling reactions involving sulfonyl fluorides. nih.gov The reaction conditions, including the base and solvent, also play a crucial role in the outcome of the coupling. mdpi.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Pyrimidine Derivatives

| Pyrimidine Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60 | mdpi.com |

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | Arylboronic acids | XPhosPdG2/XPhos | K₂CO₃ | aq. Ethanol | C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones | Good to Excellent | rsc.org |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 2-Arylpyridines | 5-89 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Transformations of the Methoxy Group (e.g., O-Demethylation)

The methoxy group on the pyrimidine ring is a key functional handle that can be transformed to introduce further molecular diversity. O-demethylation, the conversion of a methoxy group to a hydroxyl group, is a common transformation in organic synthesis. chem-station.com This process can be challenging due to the stability of the methyl ether. chem-station.com

Several reagents are known to effect O-demethylation. Boron tribromide (BBr₃) is a powerful Lewis acid that is highly effective for this purpose, often used at low temperatures. chem-station.comwikipedia.org The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. wikipedia.org Another strong Lewis acid, aluminum chloride (AlCl₃), can also be used, though it is generally less reactive than BBr₃. chem-station.com Brønsted acids, such as 47% hydrobromic acid (HBr), can also achieve demethylation, typically at elevated temperatures. chem-station.com

In biochemical contexts, O-demethylation is often catalyzed by enzymes, such as cytochrome P450s. wikipedia.orgnih.gov For example, studies on the metabolism of certain psychoactive amines have shown that O-demethylation is a key biotransformation pathway. nih.gov

Reduction Reactions of the Ethanone Moiety

The ethanone moiety in this compound offers another site for chemical modification, primarily through reduction of the ketone to a secondary alcohol. This transformation can be achieved using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. libretexts.org The reaction is typically carried out in an alcoholic solvent or water. libretexts.org By carefully controlling the reaction conditions, such as temperature, it is possible to selectively reduce an aldehyde in the presence of a ketone. tandfonline.com

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than NaBH₄ and will readily reduce ketones, as well as a variety of other functional groups. researchgate.net Reductions of pyrimidine derivatives containing ester or amide functionalities with LiAlH₄ have been reported to sometimes lead to the reduction of the pyrimidine ring itself, affording dihydropyrimidine (B8664642) derivatives, in addition to the reduction of the exocyclic functional group. researchgate.netrsc.org The regioselectivity of the ring reduction can be influenced by the substituents present on the pyrimidine ring. rsc.org

The choice between NaBH₄ and LiAlH₄ depends on the desired outcome and the presence of other reducible functional groups in the molecule. For the specific reduction of the ethanone group to a hydroxyl group without affecting other parts of a potentially complex molecule, the milder conditions offered by NaBH₄ are often preferred.

Optimization and Efficiency in Synthesis of this compound Derivatives

Microwave-Assisted Chemical Transformations

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.com This technology has been successfully applied to the synthesis of various pyrimidine derivatives. tandfonline.comnih.govtandfonline.com

The rapid heating generated by microwave irradiation can be particularly beneficial for reactions that are sluggish under conventional conditions. tandfonline.com For example, microwave-assisted Biginelli reactions have been used to synthesize oxo- and thioxopyrimidine derivatives in good yields. tandfonline.com The use of microwave irradiation can also enable solvent-free reaction conditions, which is advantageous from an environmental and practical standpoint. tandfonline.com

In the context of palladium-catalyzed cross-coupling reactions, microwave assistance has been shown to be effective. For instance, an efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of a brominated pyrazolo[1,5-a]pyrimidin-5(4H)-one with various boronic acids was developed, providing rapid access to the desired arylated products. rsc.org Similarly, microwave-assisted synthesis has been employed for the preparation of thiazolo[3,2-a]pyrimidine derivatives. clockss.org The optimization of microwave-assisted reactions often involves screening parameters such as temperature and reaction time to maximize the yield of the desired product while minimizing the formation of byproducts. mdpi.com

Catalyst Development for Enhanced Reaction Yield and Selectivity

The development of highly efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. nih.gov The choice of the palladium precursor and, more importantly, the ligand, can have a profound impact on the outcome of the reaction. libretexts.org

For Suzuki-Miyaura reactions involving pyrimidine substrates, various palladium catalysts have been investigated. While traditional catalysts like Pd(PPh₃)₄ are effective in many cases, the development of more specialized catalysts has led to significant improvements. mdpi.com For example, the use of a tandem catalyst system of XPhosPdG2/XPhos was found to be crucial for the efficient cross-coupling of a brominated pyrazolo[1,5-a]pyrimidin-5-one, as it helped to prevent a competing debromination reaction. rsc.org

The development of ligands has been a major focus of research. Ligands not only stabilize the palladium catalyst but also influence its reactivity and selectivity. youtube.com For instance, in the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride, bidentate phosphine ligands like Pd(dppf)Cl₂ were found to be effective catalysts. nih.gov In some cases, the catalyst precursor itself can be optimized for large-scale synthesis. For example, preparing the active catalyst from Pd(OAc)₂ and triphenylphosphine (B44618) was found to be more cost-effective and practical than using the air-sensitive tetrakis(triphenylphosphine)palladium (B116648) for a key cross-coupling step in a drug synthesis. nih.gov The ongoing development of new catalyst systems, including those that operate at very low catalyst loadings (ppm levels), promises to make these powerful reactions even more sustainable and cost-effective in the future. youtube.com

Table 2: Impact of Catalyst on Pyrimidine Synthesis

| Reaction Type | Substrate | Catalyst/Ligand System | Key Finding | Reference |

| Suzuki-Miyaura | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | XPhosPdG2/XPhos | Avoided debromination side reaction, leading to high yields. | rsc.org |

| Suzuki-Miyaura | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Effective bidentate phosphine ligand for this transformation. | nih.gov |

| Cross-Coupling | Generic | Pd(OAc)₂ + PPh₃ | More cost-effective and practical for large-scale synthesis compared to Pd(PPh₃)₄. | nih.gov |

| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | Catalyst loading was optimized to maximize yield and minimize side products. | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Solvent Effects and Reaction Condition Optimization

The choice of solvent and the optimization of reaction conditions are critical factors that can significantly influence the yield, selectivity, and rate of a chemical reaction. researchgate.netwhiterose.ac.uk In palladium-catalyzed cross-coupling reactions, the solvent can play multiple roles, including dissolving reactants, stabilizing intermediates and transition states, and in some cases, directly participating in the catalytic cycle. whiterose.ac.ukresearchgate.net

Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and 1,4-dioxane are commonly used in Suzuki-Miyaura reactions. mdpi.comresearchgate.netacs.org The polarity of the solvent can affect the stability of charged intermediates and transition states, which can in turn influence the reaction pathway and selectivity. researchgate.net For example, in the Suzuki coupling of a bifunctional substrate, the selectivity for reaction at a C-Cl bond versus a C-OTf bond was found to be dependent on the polarity of the solvent. researchgate.net In some cases, coordinating solvents can directly interact with the palladium catalyst, altering its reactivity. montana.edu

The optimization of reaction conditions also involves careful consideration of the base, temperature, and reaction time. mdpi.commdpi.com In a study on the Suzuki coupling of 2,4-dichloropyrimidines, a screening of solvents identified 1,4-dioxane as optimal, and further optimization of the temperature and reaction time led to a significant improvement in the yield of the desired product. mdpi.com The base used in the reaction is also crucial, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). rsc.orgmdpi.comacs.org The optimal base will depend on the specific substrates and catalyst system being used. Ultimately, a systematic approach to optimizing these parameters is essential for developing efficient and robust synthetic procedures for this compound and its derivatives.

Chemical Reactivity and Mechanistic Studies of 1 2 Methoxypyrimidin 4 Yl Ethanone

Mechanistic Elucidation of Carbonyl Reactivity

The acetyl group is a dominant center of reactivity in the molecule. The carbon-oxygen double bond (carbonyl) is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity governs its interactions with a wide range of reagents.

The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, a fundamental reaction class for ketones. tib.eu These reactions typically proceed through a tetrahedral intermediate. For 1-(2-Methoxypyrimidin-4-yl)ethanone, this includes reactions with organometallic reagents, hydrides, and other carbon and heteroatom nucleophiles.

Common nucleophilic addition reactions include:

Reduction: The carbonyl can be reduced to a secondary alcohol, 1-(2-Methoxypyrimidin-4-yl)ethanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). tib.eu

Grignard Reactions: Reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) adds the 'R' group to the carbonyl carbon, yielding a tertiary alcohol after acidic workup.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt with acid catalysis produces a cyanohydrin, a valuable precursor for alpha-hydroxy acids and alpha-amino alcohols.

Condensation reactions involve the initial nucleophilic addition to the carbonyl followed by a dehydration step. These reactions are crucial for forming larger molecular scaffolds. The carbonyl group of this compound can react with primary amines to form imines or with derivatives like hydroxylamine (B1172632) and hydrazines to yield oximes and hydrazones, respectively. Aldol-type condensation reactions are also possible where the enolate of another carbonyl compound acts as the nucleophile.

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Addition | ||

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol |

| Cyanohydrin Formation | KCN, H⁺ | Cyanohydrin |

| Condensation | ||

| Imine Formation | R-NH₂ | Imine |

| Oxime Formation | NH₂OH | Oxime |

| Hydrazone Formation | NH₂NH₂ | Hydrazone |

Table 1: Representative Nucleophilic Addition and Condensation Reactions of the Carbonyl Group.

The hydrogen atoms on the methyl group adjacent to the carbonyl (the alpha-protons) exhibit significant acidity. libretexts.org This is due to the electron-withdrawing nature of the carbonyl group and the ability of the resulting conjugate base, an enolate, to be stabilized by resonance. The electron-deficient pyrimidine (B1678525) ring further enhances the acidity of these protons.

The formation of the enol or enolate intermediate is the gateway to alpha-substitution reactions, where an alpha-hydrogen is replaced by an electrophile. wikipedia.org

Halogenation: In the presence of acid or base, this compound can be halogenated at the alpha-position with reagents like Br₂ or Cl₂. wikipedia.org The reaction proceeds through an enol or enolate intermediate which acts as the nucleophile. wikipedia.org

Alkylation: The enolate, typically formed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha-position. wikipedia.orgpressbooks.pub This allows for the extension of the carbon chain.

The choice of base and reaction conditions is critical. Carbonyl condensation reactions and alpha-substitutions both proceed through an enolate intermediate. pressbooks.pub Alpha-substitution typically requires a stoichiometric amount of a strong base to ensure complete and rapid conversion to the enolate before the electrophile is added. pressbooks.pub In contrast, condensation reactions often use a catalytic amount of a weaker base in the presence of both the enolate and the unreacted ketone. pressbooks.pub

Reactivity Profiles of the Pyrimidine Heterocycle

The pyrimidine ring is classified as an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This deficiency significantly influences its reactivity, making it generally resistant to electrophilic attack but susceptible to nucleophilic attack.

The substitution pattern of the pyrimidine ring is governed by the electronic properties of both the ring itself and its substituents.

Electrophilic Aromatic Substitution (EAS): The pyrimidine ring is strongly deactivated towards electrophiles. wikipedia.org When substitution does occur, it is most favorable at the C-5 position, which is the least electron-deficient carbon. wikipedia.org In this compound, this preference is reinforced. The methoxy (B1213986) group at C-2 is an activating, ortho-para director, while the acetyl group at C-4 is a deactivating, meta-director. Both substituents direct incoming electrophiles to the C-5 position. Therefore, reactions like nitration or halogenation, if they can be forced to occur, would yield the 5-substituted product.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the ring facilitates nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. wikipedia.orgyoutube.com In this molecule, the C-2 and C-4 positions are occupied. A strong nucleophile could potentially displace the methoxy group at the C-2 position. This type of reaction, known as SₙAr (Substitution Nucleophilic Aromatic), proceeds through a resonance-stabilized anionic intermediate called a Meisenheimer complex.

| Position | Electronic Nature | Predicted Reactivity | Directing Influence |

| C-2 | Electron-deficient (substituted with -OCH₃) | Susceptible to Nucleophilic Substitution | -OCH₃ is activating |

| C-4 | Electron-deficient (substituted with -COCH₃) | Site of carbonyl chemistry | -COCH₃ is deactivating |

| C-5 | Least electron-deficient | Favorable for Electrophilic Substitution | Target for both directing groups |

| C-6 | Electron-deficient | Susceptible to Nucleophilic Substitution | - |

Table 2: Reactivity Profile of the Pyrimidine Ring Positions in this compound.

The two nitrogen atoms in the pyrimidine ring are basic and nucleophilic, though their basicity is lower than that of pyridine. wikipedia.org They can be protonated by acids or alkylated by electrophiles like alkyl halides. wikipedia.org In this compound, the two nitrogens are electronically distinct. The N-1 nitrogen is flanked by the electron-donating methoxy group and the C-6 carbon, while the N-3 nitrogen is situated between the C-2 carbon and the electron-withdrawing acetyl group at C-4. Consequently, N-1 is expected to be the more basic and more nucleophilic site, making it the preferential site for protonation and alkylation.

Kinetic and Thermodynamic Parameters of Reactions Involving this compound

Specific experimental kinetic and thermodynamic data for reactions of this compound are not widely published. However, the principles governing these parameters can be inferred from general organic chemistry.

Reactions involving enolates are a prime example of where kinetic and thermodynamic control can be crucial. chemrxiv.org

Kinetic Control: This regime favors the fastest-formed product. For enolate formation, this typically involves the removal of the most accessible, least sterically hindered alpha-proton. This is usually achieved using a strong, bulky, non-nucleophilic base (e.g., LDA) at low temperatures. pressbooks.pubyoutube.com

Thermodynamic Control: This favors the most stable product. For enolates, this corresponds to the more substituted, more stable enolate. These conditions are achieved using a weaker base that allows for equilibrium to be established, often at higher temperatures. youtube.com

In the case of this compound, all three alpha-protons on the methyl group are chemically equivalent. Therefore, the distinction between kinetic and thermodynamic enolates does not apply, as only one enolate can be formed. However, in subsequent reactions, such as an aldol (B89426) condensation, kinetic and thermodynamic considerations for the addition and dehydration steps would become relevant.

The rates of reaction are influenced by the stability of intermediates. For electrophilic aromatic substitution, the rate-determining step is the formation of the positively charged intermediate (benzenonium ion equivalent). msu.edu The deactivating nature of the pyrimidine ring and the acetyl group means this step has a high activation energy, making the reaction slow. Conversely, for nucleophilic aromatic substitution, the electron-deficient ring stabilizes the negatively charged Meisenheimer intermediate, facilitating the reaction.

| Reaction Type | Controlling Factors | Typical Conditions | Intermediate Stability |

| α-Alkylation | Kinetic/Thermodynamic (if applicable) | Strong base, low temp (Kinetic); Weaker base, higher temp (Thermo) | Resonance-stabilized enolate |

| Electrophilic Substitution | Activation Energy of σ-complex formation | Harsh conditions (e.g., strong acid, heat) | Destabilized cationic intermediate |

| Nucleophilic Substitution | Stability of Meisenheimer complex | Strong nucleophile | Stabilized anionic intermediate |

Table 3: Conceptual Kinetic and Thermodynamic Parameters for Key Reactions.

Determination of Reaction Orders and Rate Constants

There is currently no available scientific literature that details the determination of reaction orders or rate constants for reactions involving this compound.

Activation Energy Investigations

Specific studies investigating the activation energy of reactions involving this compound have not been reported in the reviewed scientific literature.

Photochemical Behavior and Light-Induced Transformations

The photochemical behavior and any potential light-induced transformations of this compound have not been a subject of published research. While the photochemistry of pyrimidine derivatives, in general, is a field of study, specific data for this compound is not available.

Catalytic Reactions Involving this compound

There are no documented studies on the use of this compound as a substrate or catalyst in chemical reactions within the accessible scientific literature.

Advanced Spectroscopic Characterization and Structural Analysis of 1 2 Methoxypyrimidin 4 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy offers critical information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. libretexts.org The chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of the protons. libretexts.org Protons in electron-rich environments are shielded and appear at higher fields (lower ppm values), while those in electron-deficient environments are deshielded and appear at lower fields (higher ppm values). libretexts.org

For 1-(2-Methoxypyrimidin-4-yl)ethanone, the expected ¹H NMR spectrum would display distinct signals corresponding to the protons of the methoxy (B1213986) group, the acetyl group, and the pyrimidine (B1678525) ring. The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum, typically between 6.5 and 8.5 ppm. The methoxy group protons (-OCH₃) would likely produce a singlet at approximately 3.9-4.1 ppm, while the acetyl group protons (-COCH₃) would also appear as a singlet, but further upfield, around 2.6 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrimidine-H (C5) | ~7.3 | Doublet | 1H |

| Pyrimidine-H (C6) | ~8.7 | Doublet | 1H |

| Methoxy (-OCH₃) | ~4.1 | Singlet | 3H |

| Acetyl (-COCH₃) | ~2.6 | Singlet | 3H |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. libretexts.org

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing in the range of 190-200 ppm. youtube.com The carbons of the pyrimidine ring will resonate in the aromatic region (approximately 110-170 ppm), with the carbon attached to the methoxy group (C2) and the carbon attached to the acetyl group (C4) appearing at lower fields due to the electron-withdrawing effects of the oxygen and the carbonyl group, respectively. The methoxy carbon will appear around 55 ppm, and the acetyl methyl carbon will be the most upfield signal, typically below 30 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Acetyl) | ~195 |

| C2 (Pyrimidine) | ~170 |

| C6 (Pyrimidine) | ~158 |

| C4 (Pyrimidine) | ~157 |

| C5 (Pyrimidine) | ~115 |

| -OCH₃ (Methoxy) | ~55 |

| -CH₃ (Acetyl) | ~25 |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. bas.bg

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the coupling between the protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. It is invaluable for assigning the signals of the protonated carbons in the pyrimidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the acetyl group, the methoxy group, and the pyrimidine ring. For instance, correlations would be expected between the acetyl protons and the C4 and carbonyl carbons, and between the methoxy protons and the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It can provide information about the through-space proximity of different groups, such as the methoxy protons and the H6 proton of the pyrimidine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. A strong absorption band around 1700 cm⁻¹ would be indicative of the C=O stretching vibration of the ketone. The C-O stretching vibrations of the methoxy group would likely appear in the region of 1250-1000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would be observed in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the methyl groups and the aromatic ring would be seen around 3000-2850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrimidine ring vibrations are often strong in the Raman spectrum.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretch | ~1700 |

| Pyrimidine Ring (C=N, C=C) | Stretch | 1600-1400 |

| Methoxy (C-O) | Stretch | 1250-1000 |

| Methyl/Aromatic (C-H) | Stretch | 3000-2850 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyrimidine ring and the carbonyl group are the primary chromophores. The π → π* transitions, which are typically more intense, are expected to occur at shorter wavelengths, while the less intense n → π* transition of the carbonyl group would appear at a longer wavelength. The methoxy group, being an auxochrome, can influence the position and intensity of these absorption bands. For similar aromatic ketones, absorption maxima are often observed in the 250-350 nm range. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through analysis of its fragmentation pattern.

For this compound (C₇H₈N₂O₂), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (152.15 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group. For this compound, the loss of a methyl radical (•CH₃) from the acetyl group to form an acylium ion [M-15]⁺ is a likely fragmentation. Another prominent fragmentation would be the loss of the acetyl group (•COCH₃) to give a fragment corresponding to the 2-methoxypyrimidine (B189612) cation [M-43]⁺. Further fragmentation of the pyrimidine ring could also be observed.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula by providing a highly accurate mass measurement. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places. This precision allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental composition.

For this compound, with a chemical formula of C₇H₈N₂O₂, the theoretical monoisotopic mass can be calculated with high precision. This calculated mass serves as a benchmark for experimental measurements. While specific experimental HRMS data for this compound is not widely published, the expected monoisotopic mass is 152.0586 g/mol . An experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is within a few parts per million (ppm) of the theoretical value, thus confirming the elemental composition.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Theoretical Monoisotopic Mass | 152.0586 u |

| Theoretical Average Mass | 152.151 g/mol |

This table presents the calculated theoretical mass values for this compound based on its elemental composition.

The precision of HRMS is critical in distinguishing this compound from its isomers, such as 1-(4-methoxypyrimidin-2-yl)ethanone, which has the identical molecular formula and, therefore, the same theoretical exact mass. researchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are two such techniques that are widely applied in the characterization of organic compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds. In a typical LC-MS analysis of this compound, the compound would first be separated from any impurities or other components of a mixture on a reversed-phase high-performance liquid chromatography (HPLC) column. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

Following separation, the eluent from the HPLC is introduced into the mass spectrometer. An ionization source, such as electrospray ionization (ESI), would generate ions of the analyte in the gas phase. These ions are then analyzed by the mass spectrometer, which provides information about the molecular weight of the compound. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a highly specific "fingerprint" of the molecule, enabling its quantification even in complex matrices. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For some pyrimidine derivatives, derivatization may be necessary to increase their volatility and thermal stability for GC analysis. nih.gov In the case of this compound, its inherent volatility would likely allow for direct analysis.

In a GC-MS experiment, the sample is injected into a heated inlet port, where it is vaporized and introduced onto a capillary column. The separation occurs as the components of the mixture are carried through the column by an inert carrier gas, with different compounds exhibiting different retention times based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, can be compared to spectral libraries for positive identification. nih.gov

Table 2: Illustrative Parameters for Hyphenated Technique Analysis

| Parameter | LC-MS | GC-MS |

| Column | C18 reversed-phase | Capillary column (e.g., DB-5ms) |

| Mobile/Carrier | Acetonitrile/water gradient | Helium |

| Ionization | Electrospray Ionization (ESI) | Electron Ionization (EI) |

| Detection | Tandem Mass Spectrometry (MS/MS) | Mass Spectrometry (MS) |

This table provides a generalized example of the types of parameters that would be defined in an LC-MS or GC-MS method for the analysis of a compound like this compound.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

While spectroscopic techniques provide valuable information about the connectivity and elemental composition of a molecule, X-ray crystallography offers an unparalleled, three-dimensional view of the molecule's structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams can be used to calculate the electron density distribution within the crystal, which in turn reveals the precise arrangement of atoms.

Although a specific crystal structure for this compound is not publicly available, the analysis of a related pyrimidine derivative, N4,N4-dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)pyrimidine-4,6-diamine, which crystallizes in the monoclinic P2₁/c space group, illustrates the type of detailed information that can be obtained. acs.org A similar analysis of this compound would determine its space group, unit cell dimensions, and the exact coordinates of each atom in the molecule. This provides definitive proof of its molecular structure, including bond lengths, bond angles, and torsional angles.

Table 3: Example of Crystallographic Data from a Pyrimidine Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) ** | 98.76 |

| Volume (ų) ** | 1978.5 |

| Z | 4 |

This table presents example crystallographic data for a pyrimidine derivative, illustrating the parameters that would be determined for this compound through X-ray crystallography. Data is illustrative and not of the subject compound.

Polymorphism and Crystal Packing Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. X-ray crystallography is the primary method for identifying and characterizing different polymorphic forms.

An analysis of the crystal packing of this compound would reveal how the individual molecules arrange themselves in the crystal lattice. This arrangement is governed by the minimization of energy and is dictated by intermolecular forces. Understanding the crystal packing is crucial as it influences the macroscopic properties of the solid material. For instance, the way molecules are packed can affect the material's density and mechanical strength.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of a molecule is stabilized by a network of intermolecular interactions. For this compound, several types of non-covalent interactions would be anticipated and could be precisely mapped using X-ray crystallography.

π-π Stacking: The pyrimidine ring is an aromatic system, and as such, it can participate in π-π stacking interactions. These interactions occur when the electron-rich π systems of adjacent rings align, contributing to the stability of the crystal structure. The geometry of these interactions (e.g., face-to-face or offset) would be determined from the crystallographic data.

The study of a pyrimido[6,1-b] nih.govnih.govoxazin-6-one derivative revealed a complex network of intermolecular interactions that ensure the cohesion of the crystal structure in all three dimensions, highlighting the importance of these forces in the solid state. researchgate.net A similar detailed analysis of the intermolecular interactions in the crystal lattice of this compound would provide a deeper understanding of its solid-state behavior and physicochemical properties.

Theoretical and Computational Chemistry Investigations of 1 2 Methoxypyrimidin 4 Yl Ethanone

Quantum Mechanical Studies (e.g., Density Functional Theory, ab initio)

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the behavior of 1-(2-Methoxypyrimidin-4-yl)ethanone. These approaches solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of the molecule. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying organic molecules, including pyrimidine (B1678525) derivatives. nih.gov Ab initio methods, while often more computationally intensive, can provide benchmark-quality results.

The first step in most computational studies is to find the optimized molecular geometry, which corresponds to the minimum energy arrangement of the atoms. For a molecule like this compound, which has rotatable bonds (e.g., the C-C bond of the acetyl group and the C-O bond of the methoxy (B1213986) group), multiple conformers may exist. Computational methods can be used to explore the conformational landscape to identify the most stable conformer(s). This is crucial as the geometry influences many other molecular properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Data not available in searched literature)

This table is for illustrative purposes only. Actual values would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level).

| Parameter | Atom(s) | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|---|

| Bond Length | C-C (acetyl) | Value | ||

| C=O (acetyl) | Value | |||

| C-O (methoxy) | Value | |||

| Bond Angle | C-C=O (acetyl) | Value | ||

| C-C-C (ring-acetyl) | Value | |||

| Dihedral Angle | O=C-C-C (ring) | Value |

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov For pyrimidine derivatives, these calculations can help predict how the molecule will interact with biological targets. nih.govnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Data not available in searched literature)

Values would typically be calculated using DFT and are expressed in electron volts (eV).

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface. Different colors represent different values of the electrostatic potential:

Red: Regions of most negative potential, rich in electrons, and favorable for electrophilic attack.

Blue: Regions of most positive potential, electron-poor, and favorable for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, one would expect the most negative regions (red) to be located around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring, indicating these as likely sites for interaction with electrophiles. The most positive regions (blue) would likely be found near the hydrogen atoms.

Quantum mechanical calculations can accurately predict spectroscopic parameters. By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. wisc.edu Comparing calculated frequencies with experimental data can help in the assignment of spectral bands to specific molecular vibrations. nih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. wien2k.at These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental results to confirm the molecular structure. nih.govnih.gov

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (Data not available in searched literature)

Frequencies are typically given in wavenumbers (cm⁻¹). Calculated values are often scaled to better match experimental data.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C=O stretch | Acetyl | Value |

| C-H stretch | Methyl | Value |

| C-O stretch | Methoxy | Value |

Table 4: Hypothetical Predicted ¹³C and ¹H Chemical Shifts for this compound (Data not available in searched literature)

Chemical shifts (δ) are given in parts per million (ppm) relative to a standard (e.g., TMS).

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| Carbonyl C (C=O) | Value | N/A |

| Methyl C (acetyl) | Value | Value |

| Methoxy C | Value | Value |

| Pyrimidine C2 | Value | N/A |

| Pyrimidine C4 | Value | N/A |

| Pyrimidine C5 | Value | Value |

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent.

MD simulations of this compound in a solvent (like water or DMSO) would provide insights into its conformational flexibility. These simulations can reveal the preferred conformations in solution, the timescales of transitions between different conformers, and how the solvent molecules arrange themselves around the solute. This information is critical for understanding how the molecule behaves in a real-world chemical or biological system, as the conformation can significantly affect its properties and interactions with other molecules. While specific MD simulation data for this compound is not available in the reviewed literature, such studies are crucial for a complete understanding of a molecule's behavior.

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are employed to simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties as influenced by bulk solvation.

For this compound, investigating solvent effects would reveal how its electronic and structural properties are modulated by different media. Key properties that are typically analyzed include:

Molecular Geometry: While bond lengths and angles are primarily determined by the intrinsic electronic structure, interactions with solvent molecules can induce minor, yet significant, changes in the equilibrium geometry.

Electronic Spectra: The absorption wavelengths (λmax) in UV-Vis spectra are sensitive to solvent polarity. Solvatochromic shifts (shifts in λmax upon changing solvent polarity) can be predicted computationally to understand the nature of the electronic transitions.

While specific experimental data on a wide range of solvents for this compound is not extensively documented in public literature, theoretical calculations would typically show a trend of increased polarization and stabilization in solvents of higher dielectric constant, such as water or dimethyl sulfoxide (B87167) (DMSO), compared to nonpolar solvents like hexane (B92381) or toluene.

Chemical Reactivity Descriptors from Computational Methods

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These indices are calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap corresponds to high hardness, indicating greater stability and lower reactivity.

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. A higher electrophilicity index suggests a greater propensity to react with nucleophiles.

Local reactivity indices, such as the Fukui functions, pinpoint the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, one would expect the carbonyl carbon of the acetyl group to be a primary electrophilic site, while the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen would be key nucleophilic centers.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Global Softness (S) | S = 1 / (2η) | A measure of molecular polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |

The electron transfer characteristics of a molecule are fundamental to its role in redox reactions and its electronic applications. These properties are primarily understood by analyzing the frontier molecular orbitals.

HOMO: The energy of the HOMO is related to the molecule's ability to donate an electron. A higher HOMO energy indicates a better electron donor. For this compound, the HOMO is likely to have significant contributions from the methoxy group and the pyrimidine ring.

LUMO: The energy of the LUMO is related to the molecule's ability to accept an electron. A lower LUMO energy indicates a better electron acceptor. The LUMO is expected to be localized primarily on the acetyl group and the pyrimidine ring, particularly the C=O and C=N bonds.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Topological and Bonding Analysis (e.g., Reduced Density Gradient - RDG)

To gain a deeper understanding of the bonding and non-covalent interactions (NCIs) that define the structure and stability of this compound, topological analyses like the Reduced Density Gradient (RDG) are employed. RDG analysis is a powerful method for visualizing and characterizing weak interactions in real space based on the electron density and its gradient.

The RDG function, when plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), generates distinct spikes that reveal different types of interactions:

Strong Attractive Interactions (Hydrogen Bonds): Appear as spikes in the low-gradient, negative sign(λ₂)ρ region, typically colored blue. In this compound, intramolecular hydrogen bonds, if present, or intermolecular hydrogen bonds in a dimer or crystal structure, would be identified this way.

Strong Repulsive Interactions (Steric Clashes): Appear as spikes in the low-gradient, positive sign(λ₂)ρ region, colored red. These indicate regions of high steric strain, such as potential clashes between the acetyl and methoxy groups if their conformations are constrained.

This analysis provides a detailed, three-dimensional map of the bonding landscape, highlighting the subtle forces that govern the molecule's preferred conformation and its potential for intermolecular recognition.

In silico Approaches for Reaction Pathway Prediction and Mechanistic Insights

Modern computational chemistry provides powerful in silico tools for predicting the outcomes of chemical reactions and elucidating their underlying mechanisms. These approaches can be broadly categorized into data-driven machine learning models and first-principles quantum mechanical calculations.

For a molecule like this compound, these methods can be invaluable. For instance, retrosynthesis prediction models, often utilizing advanced machine learning architectures like Transformers, can suggest potential reactant precursors for its synthesis. arxiv.orgchemrxiv.orgresearchgate.net These models are trained on vast databases of known chemical reactions and learn the complex rules of chemical transformations to propose viable synthetic routes. arxiv.orgresearchgate.net

Furthermore, quantum mechanical calculations can be used to explore the potential energy surface of a proposed reaction involving this compound. By locating transition states and calculating activation barriers, chemists can:

Validate Proposed Mechanisms: Compare the calculated energy barriers for different possible pathways to determine the most likely reaction mechanism.

Predict Regio- and Stereoselectivity: Analyze the energies of different transition states leading to various product isomers to predict the major product.

Understand Reaction Kinetics: Use transition state theory to estimate reaction rates, providing a quantitative understanding of the reaction's feasibility.

These in silico techniques accelerate the discovery and optimization of synthetic routes by allowing for virtual experimentation, reducing the time and resources required for laboratory work. mdpi.com

Synthetic Applications of 1 2 Methoxypyrimidin 4 Yl Ethanone in Advanced Organic Synthesis and Materials Science

1-(2-Methoxypyrimidin-4-yl)ethanone has emerged as a versatile and pivotal starting material in the fields of organic synthesis and materials science. Its unique chemical structure, featuring a reactive acetyl group and an electron-rich pyrimidine (B1678525) ring, provides a valuable platform for constructing complex molecular architectures and novel functional materials.

Q & A

Q. What are the common synthetic routes for 1-(2-Methoxypyrimidin-4-yl)ethanone, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves:

- Friedel-Crafts acylation : Reacting 2-methoxypyrimidine with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Solvent choice (e.g., dichloromethane or toluene) impacts yield and reaction rate .

- Cross-coupling reactions : Palladium-catalyzed coupling of pyrimidine derivatives with acetyl precursors. For example, Suzuki-Miyaura coupling using aryl boronic acids and acetyl donors .

- Optimization parameters :

Q. How is the structural identity of this compound validated experimentally?

Methodological Answer: Key techniques include:

- X-ray crystallography : Single-crystal growth via slow evaporation (solvent: methanol/water). Data collection at 100 K, refinement using SHELXL (R-factor < 0.05). Validate bond lengths/angles against DFT calculations .

- NMR spectroscopy :

- Mass spectrometry : ESI-MS (m/z calculated for C₇H₈N₂O₂: 152.06; observed: 152.1 ± 0.2) .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Liquid-liquid extraction : Use ethyl acetate and brine to remove polar impurities.

- Chromatography :

- Flash column : Silica gel (230–400 mesh), eluent ratio 3:1 hexane/ethyl acetate.

- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm .

- Recrystallization : Ethanol or acetone yields crystals with >95% purity. Monitor melting point (reported: 98–100°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational molecular docking results and experimental bioactivity data for this compound?

Methodological Answer:

- Validate docking models :

- Use multiple software (e.g., AutoDock, Glide) and compare consensus binding poses.

- Perform molecular dynamics (MD) simulations (50–100 ns) to assess stability of ligand-protein complexes .

- Experimental cross-check :

- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to confirm docking-predicted interactions.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to validate binding mechanisms .

- Address false positives : Test analogues with modified substituents (e.g., methoxy to hydroxy) to identify critical binding motifs .

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Systematic substituent variation :

- Bioassays :

- Antimicrobial activity : MIC assays against Gram-positive/negative bacteria.

- Enzyme inhibition : IC₅₀ measurements against target enzymes (e.g., kinases) .

- Computational modeling :

- CoMFA/CoMSIA to correlate 3D electrostatic/hydrophobic fields with bioactivity .

Q. How can reaction yields be improved in large-scale syntheses of this compound?

Methodological Answer:

- Catalyst optimization : Screen alternatives to AlCl₃ (e.g., FeCl₃, ionic liquids) to reduce side reactions.

- Flow chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing reaction time (30% yield increase reported) .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What advanced techniques characterize non-covalent interactions between this compound and biological targets?

Methodological Answer:

- X-ray crystallography : Resolve ligand-protein co-crystals to identify hydrogen bonds (e.g., pyrimidine N with Asp residue) and π-π stacking .

- NMR titration : Monitor chemical shift perturbations (CSPs) in ¹H-¹⁵N HSQC spectra to map binding sites .

- Cryo-EM : For large complexes, resolve binding at near-atomic resolution (3–4 Å) .

Q. How is the environmental and metabolic stability of this compound assessed in preclinical studies?

Methodological Answer:

- In vitro metabolism : Incubate with liver microsomes (human/rat), analyze metabolites via LC-MS/MS. Major pathways: O-demethylation and acetyl group oxidation .

- Ecotoxicology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.